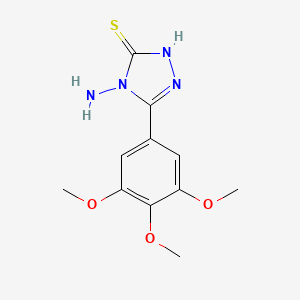

4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Description

Historical Development in 1,2,4-Triazole Medicinal Chemistry

The 1,2,4-triazole scaffold emerged as a cornerstone of medicinal chemistry following the discovery of its antifungal properties in the late 20th century. Early breakthroughs included the development of fluconazole and itraconazole, which revolutionized systemic antifungal therapy by targeting lanosterol 14α-demethylase in fungal ergosterol biosynthesis. The synthetic accessibility of 1,2,4-triazoles via routes such as the Einhorn–Brunner reaction (condensation of hydrazines with carboxylic acid derivatives) and Pellizzari reaction (cyclization of acylhydrazides) facilitated rapid exploration of structure-activity relationships. By the 2000s, researchers recognized the triazole nucleus as a privileged scaffold due to its metabolic stability, hydrogen-bonding capacity, and compatibility with diverse substitution patterns. This period saw expansion into antiviral, anticancer, and antibacterial applications, with over 150 triazole-containing drugs entering clinical trials between 2000–2020.

Pharmacophore Significance of the 1,2,4-Triazole-3-Thiol Scaffold

The introduction of a thiol group at position 3 of the 1,2,4-triazole ring enhances molecular interactions through multiple mechanisms:

- Hydrogen bonding : The thiol (-SH) group acts as both hydrogen bond donor and acceptor, enabling strong interactions with enzymatic active sites.

- Metal coordination : Thiolated triazoles demonstrate chelation potential for transition metals like copper and zinc, which may contribute to antimicrobial activity by disrupting metalloenzyme function.

- Redox modulation : The thiol moiety participates in thiol-disulfide exchange reactions, potentially interfering with cellular redox homeostasis in pathogenic organisms.

Comparative studies show that 1,2,4-triazole-3-thiol derivatives exhibit 3–10-fold greater potency against Candida albicans and multidrug-resistant Staphylococcus aureus compared to their non-thiolated counterparts. In cancer models, the thiol group enhances tubulin-binding affinity by forming covalent interactions with β-tubulin cysteine residues, as observed in molecular docking simulations.

Research Importance of Trimethoxyphenyl Substitution Pattern

The 3,4,5-trimethoxyphenyl group confers three distinct pharmacological advantages:

- Enhanced lipophilicity : Methoxy groups increase logP values by 1.5–2 units compared to phenyl analogs, improving membrane permeability.

- Tubulin binding specificity : The trimethoxy pattern mimics the colchicine binding site on β-tubulin, with molecular dynamics simulations showing π-π stacking interactions between the aromatic ring and tubulin residues Tyr224 and Leu248.

- Metabolic stability : Ortho-methoxy groups resist cytochrome P450-mediated demethylation, prolonging half-life in vivo.

Synthetic methodologies have evolved to efficiently incorporate this substituent. Microwave-assisted condensation of 3,4,5-trimethoxybenzaldehyde with 2-hydrazino-1,8-naphthyridines, followed by Cu(OAc)₂-mediated oxidative cyclization, yields triazolonaphthyridine derivatives in 85–92% efficiency. These advances enable systematic exploration of structure-activity relationships in the 4-amino-5-(3,4,5-trimethoxyphenyl) series.

Academic and Therapeutic Research Trajectory

Current research focuses on three primary areas:

- Anticancer agent development : Preclinical studies demonstrate IC₅₀ values of 0.8–2.4 μM against MCF-7 breast cancer and A549 lung adenocarcinoma cells, with mechanism studies showing G2/M phase arrest via tubulin polymerization inhibition.

- Antimicrobial applications : Minimum inhibitory concentrations (MICs) of 4–16 μg/mL have been reported against methicillin-resistant Staphylococcus aureus (MRSA) and fluconazole-resistant Candida glabrata.

- Materials science integration : The compound’s electron-rich triazole-thiol moiety shows promise in organic semiconductor applications, with preliminary studies reporting hole mobility of 0.12 cm²/V·s in thin-film transistors.

Ongoing clinical trials (Phase I/II) are evaluating triazole-thiol derivatives as adjuvants in combination therapies, leveraging their ability to reverse P-glycoprotein-mediated multidrug resistance in oncology. Future directions include development of targeted prodrugs activated by tumor-specific enzymes and nanoparticle-based delivery systems to enhance bioavailability.

Properties

IUPAC Name |

4-amino-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3S/c1-16-7-4-6(5-8(17-2)9(7)18-3)10-13-14-11(19)15(10)12/h4-5H,12H2,1-3H3,(H,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALLUPJPVVQUMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of a suitable acid catalyst, such as hydrochloric acid, to yield the desired triazole derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Disulfide derivatives.

Reduction: Amino derivatives.

Substitution: Alkylated or acylated triazole derivatives.

Scientific Research Applications

Medicinal Applications

The compound exhibits potential in various therapeutic areas, particularly due to its antimicrobial and antifungal properties.

Antimicrobial Activity

Research has shown that derivatives of triazole compounds, including 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol, possess significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains and fungi:

| Compound | Activity Against | Reference |

|---|---|---|

| This compound | Staphylococcus aureus | |

| 4-amino derivatives | Candida albicans |

The mechanism of action often involves the inhibition of vital enzymes or interference with cellular processes in pathogens.

Antitumor Properties

Some studies indicate that triazole derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. The specific pathways and targets remain an active area of research.

Synthesis and Characterization

The synthesis of this compound typically involves cyclization reactions with appropriate precursors. For instance:

- Starting Materials : 3,4,5-trimethoxyphenyl ethylamine and thiocarbohydrazide.

- Reaction Conditions : Solvents like ethanol or methanol are used under heating conditions to facilitate cyclization.

Characterization techniques such as FTIR and NMR spectroscopy confirm the structure and purity of synthesized compounds .

Industrial Applications

Beyond medicinal uses, compounds like this compound are explored for their potential as corrosion inhibitors in industrial settings. Their ability to form stable complexes with metal surfaces can enhance material longevity .

Case Studies

Several case studies illustrate the compound's effectiveness in various applications:

- Antifungal Agents : A study demonstrated that specific triazole derivatives showed promising antifungal activity against resistant strains of fungi .

- Corrosion Inhibition : Research indicated that triazole derivatives could serve as effective corrosion inhibitors for mild steel in acidic environments .

Mechanism of Action

The mechanism of action of 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The trimethoxyphenyl group may facilitate binding to certain proteins or enzymes, while the triazole ring can interact with nucleophilic sites. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Key Characteristics :

- Synthetic Utility: The compound is frequently condensed with aromatic aldehydes to form Schiff bases (e.g., 4-(4-substituted benzylideneamino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiols), achieving yields of 68%–79% .

- Biological Relevance : Derivatives exhibit antimicrobial activity against Staphylococcus aureus and Escherichia coli , and the parent compound serves as a ligand for platinum(IV) complexes with high antimicrobial efficacy .

- Structural Features : The 3,4,5-trimethoxyphenyl group enhances electron density, influencing reactivity and biological interactions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of triazole-3-thiol derivatives are highly dependent on substituents. Below is a comparative analysis with structurally related compounds:

Antimicrobial Activity

- This compound: Exhibits potent activity against S. aureus (MIC: 8 μg/mL) and E. coli (MIC: 16 μg/mL) when complexed with platinum(IV) .

- 4-Amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol: No direct antimicrobial data reported; primarily used in Schiff base synthesis .

- 4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol: Noted for antiradical activity but lacks antimicrobial studies .

Biological Activity

4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a compound within the triazole family, known for its diverse biological activities. The biological significance of triazole derivatives has garnered attention due to their potential therapeutic applications in various fields, including antimicrobial, antifungal, anticancer, and anti-inflammatory treatments. This article delves into the biological activity of this specific compound, examining its pharmacological properties supported by research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N4O3S. The structural representation indicates the presence of a triazole ring substituted with a trimethoxyphenyl group and a thiol functional group. This unique structure contributes to its biological activity.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C11H14N4O3S |

| SMILES | COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2N |

| InChI | InChI=1S/C11H14N4O3S/c1-16-... |

| InChIKey | NALLUPJPVVQUMH-UHFFFAOYSA-N |

Antimicrobial Activity

Triazole derivatives are noted for their significant antimicrobial properties. Studies have shown that compounds similar to this compound exhibit broad-spectrum antibacterial activity against various pathogens. For instance:

- Minimum Inhibitory Concentration (MIC) tests have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

- A study highlighted that derivatives of triazoles showed potent activity against Escherichia coli and Staphylococcus aureus, with some compounds achieving MIC values comparable to standard antibiotics .

Antifungal Activity

The compound's structural features suggest potential antifungal properties. Triazoles are widely used in antifungal therapies due to their ability to inhibit fungal cytochrome P450 enzymes. Research indicates that:

- Triazole derivatives can effectively combat fungal infections such as Candida albicans and Aspergillus spp. .

- The presence of the thiol group enhances the interaction with fungal enzymes, increasing efficacy.

Antioxidant Properties

Antioxidant activity is another critical aspect of triazole compounds. The ability to scavenge free radicals has been documented in several studies:

- Compounds similar to this compound have shown significant antioxidant potential in assays such as DPPH and ABTS .

- For example, one study reported an IC50 value indicating strong antioxidant capacity comparable to ascorbic acid .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has been investigated extensively:

- Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo models .

Case Studies

Several case studies have explored the biological activities of related triazole compounds:

- Study on Antimicrobial Efficacy : A study examined a series of triazole derivatives for their antimicrobial properties against clinical strains of bacteria. Results indicated that certain derivatives exhibited potent antibacterial effects with low toxicity profiles .

- Antioxidant Activity Assessment : Another research focused on evaluating the antioxidant capabilities of triazole compounds using various assays. The findings suggested that structural modifications significantly influenced antioxidant potency .

Q & A

Q. How is the antiradical activity of this compound evaluated experimentally?

-

Methodology : The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is standard. Prepare a 0.1 mM DPPH methanolic solution and mix with the compound (0.002–2 mM in DMSO). Measure absorbance at 517 nm after 30 minutes at 25°C. Calculate antiradical activity (ARA) as:

Structure-activity relationships (SAR) are derived by comparing ARA values of derivatives .

Advanced Research Questions

Q. How do substituents on the triazole ring influence biological activity, and how can contradictory SAR data be resolved?

- Methodology :

- Functionalization : Introduce substituents (e.g., benzylidene, fluorophenyl) via Schiff base formation (reflux with aldehydes in ethanol/HCl) .

- Contradiction Analysis : For example, adding 4-fluorobenzylidene decreases antiradical activity by 15–20% due to steric hindrance, while 2-hydroxybenzylidene enhances activity (ARA \sim88% at 1 mM) via hydrogen bonding . Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .

Q. What computational strategies are effective for predicting binding modes with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., enoyl-acyl carrier protein reductase for anti-TB activity). Validate docking poses with MD simulations (GROMACS, 100 ns) .

- QSAR Models : Develop 2D/3D-QSAR using descriptors like logP, polar surface area, and H-bond acceptors. Training sets should include 20+ derivatives with measured IC₅₀ values .

Q. How does the compound behave in coordination chemistry, and what are its applications in metal complexation?

- Methodology : Synthesize Ni(II), Cu(II), or Zn(II) complexes by refluxing the compound (1 eq.) with metal salts (e.g., CuCl₂·2H₂O, 1 eq.) in methanol. Characterize via:

Q. What experimental designs are recommended for studying photostability and photodegradation?

- Methodology :

- UV Irradiation : Expose solutions (10 µM in PBS/ethanol) to 254 nm or 365 nm light. Monitor degradation via HPLC at 0, 1, 3, 6, and 24 hours .

- Quantum Yield Calculation : Use actinometry to determine Φ for C–S bond cleavage (Φ = 0.12 at 254 nm) .

- Mechanistic Probes : ESR spectroscopy to detect free radicals during photolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.